amine hydrochloride](/img/structure/B13472665.png)
[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Substitution Reactions: The pyrazole ring can undergo substitution reactions to introduce the ethyl and methyl groups at the desired positions.
Methylation: The methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to convert the pyrazole ring to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
3-Amino-1-methyl-1H-pyrazole: An important intermediate in organic synthesis.
Uniqueness
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-(3-ethyl-1-methylpyrazol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-8-7(5-9-2)6-11(3)10-8;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
JQPMGXNTCLIOBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1CNC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


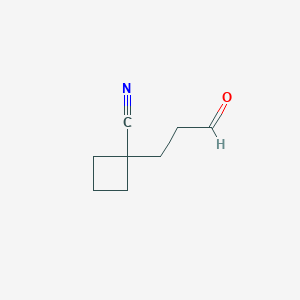

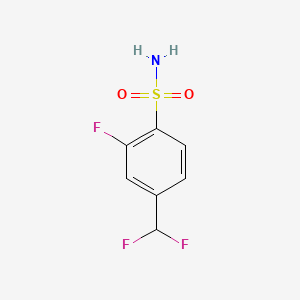
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
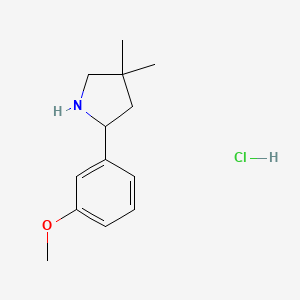
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
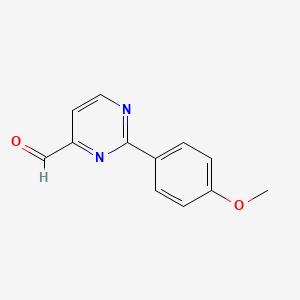
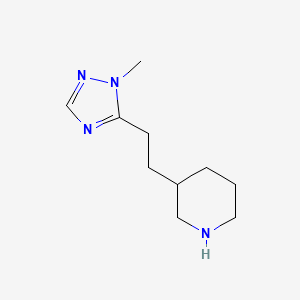
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
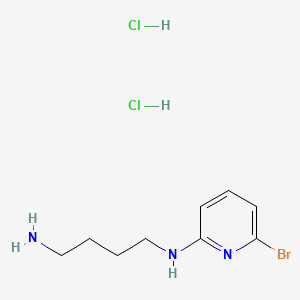

![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
